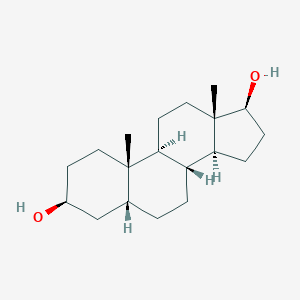
1-(2-Cloro-4-nitrofenil)etanona
Descripción general
Descripción
The compound 1-(2-Chloro-4-nitrophenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting structural and chemical properties. While the provided data does not directly discuss this exact compound, it does include information on structurally related compounds that can offer insights into the behavior and characteristics of 1-(2-Chloro-4-nitrophenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds often involves the chlorination of aromatic ketones or the reaction of nitroaniline derivatives with chloral, as seen in the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine . These methods could potentially be adapted for the synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, FTIR, and NMR spectroscopy . These studies reveal the lattice parameters, vibrational modes, and other structural details that can be compared to the expected structure of 1-(2-Chloro-4-nitrophenyl)ethanone. For instance, the crystal structure of 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine provides information on the arrangement of nitro and chloro substituents in a related molecular framework .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For example, the cyclization reactions of 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone demonstrate the potential for forming heterocyclic structures under certain conditions . These findings can shed light on the types of chemical transformations that 1-(2-Chloro-4-nitrophenyl)ethanone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been extensively studied. For instance, the thermal stability and melting point of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone have been determined, along with its optical properties and non-linear optical behavior . These properties are crucial for understanding the potential applications of 1-(2-Chloro-4-nitrophenyl)ethanone in various fields, such as materials science or photonics.
Aplicaciones Científicas De Investigación
Medicina: Síntesis de Agentes Antimicrobianos
1-(2-Cloro-4-nitrofenil)etanona: se utiliza en la síntesis de compuestos con propiedades antimicrobianas . Su grupo nitro se puede convertir en varios grupos funcionales que son esenciales en la estructura de muchos antibióticos, lo que lo convierte en un precursor valioso en la investigación farmacéutica.
Agricultura: Intermedio de Pesticidas
En la agricultura, este compuesto sirve como intermedio en la síntesis de pesticidas . Su estructura química permite la creación de derivados que pueden controlar eficazmente las plagas y mejorar los rendimientos de los cultivos.
Ciencia de Materiales: Modificación de Polímeros
El compuesto se utiliza en la ciencia de los materiales para la modificación de polímeros . Sus grupos reactivos se pueden incorporar a las cadenas de polímeros para alterar sus propiedades, como aumentar la resistencia al calor o los productos químicos.
Ciencia Ambiental: Degradación de Contaminantes
La investigación en ciencia ambiental ha explorado el uso de This compound en la degradación de contaminantes . Puede ser parte de una vía que descompone sustancias nocivas en formas menos tóxicas.
Química Analítica: Estándares Cromatográficos
En química analítica, se puede utilizar como estándar en cromatografía para ayudar a identificar y cuantificar compuestos similares en mezclas .
Bioquímica: Estudios de Inhibición Enzimática
Este compuesto también es significativo en bioquímica para los estudios de inhibición enzimática . Se puede utilizar para estudiar los mecanismos de la acción enzimática y para desarrollar inhibidores que pueden regular las vías bioquímicas.
Farmacología: Diseño de Medicamentos
En farmacología, This compound es un intermedio clave en el diseño de medicamentos . Se puede transformar en varias moléculas farmacológicamente activas, contribuyendo al desarrollo de nuevos medicamentos.
Síntesis Química: Intermedio de Síntesis Orgánica
Por último, se utiliza ampliamente como intermedio en la síntesis orgánica . Sus grupos funcionales lo hacen versátil para construir moléculas orgánicas complejas, lo cual es fundamental en la investigación de síntesis química.
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
1-(2-Chloro-4-nitrophenyl)ethanone may be involved in the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain bacterial strains . The compound is converted to 1,2,4-benzenetriol via chloro-1,4-benzoquinone by a two-component FAD-dependent monooxygenase . This pathway is unique and significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chloro-4-nitrophenyl)ethanone . .
Propiedades
IUPAC Name |
1-(2-chloro-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFBJVQQCATLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310766 | |
| Record name | 1-(2-chloro-4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67818-41-1 | |
| Record name | 67818-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloro-4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-4'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)



